2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from commercially available reagentsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Scientific Research Applications
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential drug candidate for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1,2,4-Triazole: A core structure found in many biologically active compounds.
Quinazoline: A heterocyclic compound with applications in medicinal chemistry.
Uniqueness
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its combination of three distinct heterocyclic moieties, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H17N7O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H17N7O2/c1-10(8-22-12(3)15(24(25)26)11(2)20-22)16-19-17-13-6-4-5-7-14(13)18-9-23(17)21-16/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
VETJZZRNINZYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C2=NN3C=NC4=CC=CC=C4C3=N2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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